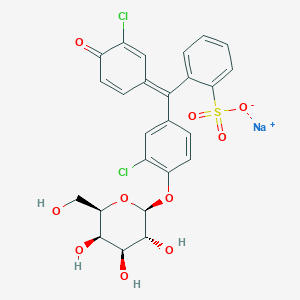
Chlorophenol red beta-D-galactopyranoside sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorophenol red beta-D-galactopyranoside sodium salt, also known as CPRG, is a substrate that produces a dark red precipitate in the presence of β-galactosidase . It is commonly used for colorimetric assays . The lacZ gene is a popular reporter gene in transfection reactions because its product, β-galactosidase, is a very stable enzyme .
Molecular Structure Analysis
The empirical formula of this compound is C25H21Cl2O10S · Na . Its molecular weight is 607.39 .Chemical Reactions Analysis
This compound serves as a substrate for β-galactosidase (β-gal) which hydrolyzes CPRG to form chlorophenol red . This product is quantified by measuring its absorbance at 570 nm .Physical And Chemical Properties Analysis
This compound is a solid substance . It is orange-red to red in color . It is soluble in water at a concentration of 20 mg/mL . The storage temperature is -20°C .Applications De Recherche Scientifique
Fluorimetric Assay for β-galactosidase
Chlorophenol red-β-d-galactopyranoside (CPRG) is used in a sensitive fluorimetric assay for β-galactosidase and fecal coliform bacteria. This assay leverages a fluorescence response from liberated chlorophenol red upon complexation with poly-l-arginine in solution, providing a method for rapid and sensitive detection of E. coli (Sicard et al., 2014).
Activity Monitoring in Water Treatment
The effect of various environmental compounds and water treatment processes on the activity of beta-d-galactosidase, as monitored by the hydrolysis of CPRG, highlights its role in determining the presence of coliforms in polluted water (Wutor et al., 2007).
Oestrogenic Activity in Assays
CPRG, used in yeast oestrogen assays (YES), shows an unexpected oestrogenic activity itself. This finding is crucial as it suggests that CPRG or its degradation product chlorophenol red might influence the outcomes of such assays (Vanderperren et al., 2001).
Detection in Transfected Mammalian Cells
CPRG is used as a chromogenic substrate in a method for detecting E. coli beta-galactosidase in transfected HeLa cells. This method allows for the rapid detection of low levels of enzyme production from transfected human cells, highlighting the sensitivity of CPRG in biological assays (Eustice et al., 1991).
Drug Evaluation with Toxoplasma gondii
CPRG is used in a colorimetric assay with Toxoplasma gondii expressing bacterial beta-galactosidase. The substrate's cleavage and colorimetric change allow for the evaluation of drug efficacy against the parasite, offering a nonradioactive alternative for drug identification (McFadden et al., 1997).
Biosensor Development
The development of a voltammetric sensor utilizing CPRG for the detection of β-d-galactosidase in water illustrates its use in biosensor technology. This sensor detects viable but nonculturable bacteria, addressing a limitation of culture media-based detection methods (Wutor et al., 2007).
ELISA for Ferritin Quantification
CPRG is utilized in an enzyme-linked immunosorbent assay (ELISA) for quantifying ferritin in biological fluids. Its stable colorimetric substrate allows for accurate and precise measurements (Ramm et al., 1990).
Urinary Sodium Detection
A semi-quantitative urinary sodium detection test strip based on the enzymatic reaction between β-galactosidase and CPRG demonstrates the versatility of this substrate in simple diagnostic tools (Lai et al., 2022).
Recombinant Bacteria for Phenolic Compounds Detection
CPRG is used in a recombinant bacterial biosensor for the detection of phenolic compounds, showcasing its utility in environmental monitoring and pollution detection (Shin et al., 2005).
Photoelectric Sensor for E. coli Detection
The development of a photoelectric sensor for E. coli detection, using CPRG to form chlorophenol red upon reaction, highlights its application in food safety and microbiology (Ye, 2013).
Drug Screening for Trypanosoma cruzi
CPRG is used in a colorimetric reaction to screen drugs for activity against Trypanosoma cruzi, contributing to the development of new therapeutic agents (Buckner et al., 1996).
Mécanisme D'action
Target of Action
The primary target of Chlorophenol red beta-D-galactopyranoside sodium salt (CPRG) is the enzyme β-galactosidase (β-gal) . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .
Mode of Action
CPRG serves as a substrate for β-galactosidase . When β-galactosidase interacts with CPRG, it hydrolyzes the compound, resulting in the formation of chlorophenol red . This reaction product is purple-colored .
Biochemical Pathways
The hydrolysis of CPRG by β-galactosidase is a key step in certain biochemical pathways, particularly in colorimetric assays . The formation of the purple-colored chlorophenol red allows for the quantification of β-galactosidase activity, which can be measured by its absorbance at 570 nm .
Pharmacokinetics
It’s known that cprg is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
The hydrolysis of CPRG by β-galactosidase results in the formation of chlorophenol red . This reaction is commonly used in colorimetric assays to measure the expression levels of β-galactosidase in transfected cells . The lacZ gene, which encodes β-galactosidase, is a popular reporter gene in transfection reactions because its product, β-galactosidase, is a very stable enzyme .
Action Environment
The action of CPRG is influenced by various environmental factors. For instance, the stability of CPRG can be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the solubility of CPRG in water suggests that its action, efficacy, and stability could be influenced by the aqueous environment in which it is dissolved.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Chlorophenol red beta-D-galactopyranoside sodium salt interacts with the enzyme β-galactosidase . This enzyme hydrolyzes the compound to form chlorophenol red, a purple-colored product . The reaction can be quantified by measuring the absorbance at 570 nm .
Cellular Effects
In cellular processes, this compound is utilized to measure the expression levels of β-galactosidase in transfected cells . The lacZ gene, a popular reporter gene in transfection reactions, produces β-galactosidase, a very stable enzyme .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by the enzyme β-galactosidase to form chlorophenol red . This reaction allows the quantification of β-galactosidase activity, as the product can be measured spectrophotometrically .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable for up to 1 week at 4°C after reconstitution .
Metabolic Pathways
This compound is involved in the metabolic pathway of β-galactosidase . The enzyme β-galactosidase hydrolyzes the compound, leading to the formation of chlorophenol red .
Propriétés
IUPAC Name |
sodium;2-[(Z)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12-;/t19-,22+,23+,24-,25-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPHUXRLBORSKC-FXMGFCRPSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\2/C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NaO10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2450024.png)
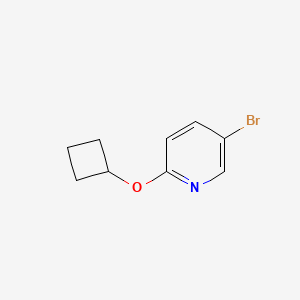

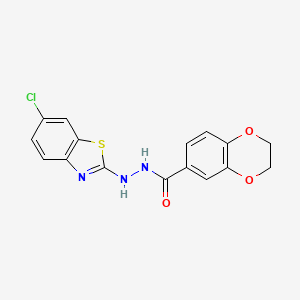
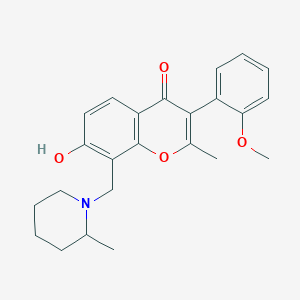
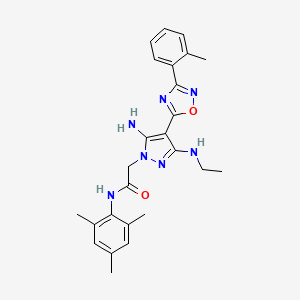
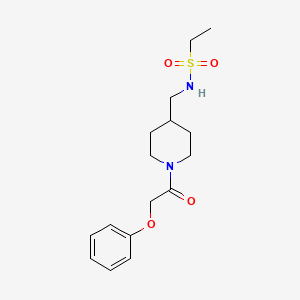
![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)
![tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate](/img/structure/B2450041.png)
![2-[3-[(2-Oxopyrimidin-1-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2450044.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2450046.png)